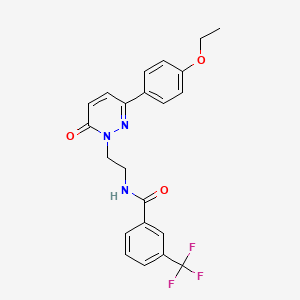
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical entity that appears to be related to various benzamide derivatives with potential pharmacological activities. While the specific compound is not directly discussed in the provided papers, similar compounds have been synthesized and studied for their biological activities, such as cardiac electrophysiological activity , and central nervous system activities . These studies suggest that modifications to the benzamide structure can lead to significant changes in biological activity, which could be relevant for the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an amine with a benzoyl chloride in an aqueous medium or other suitable solvents . For example, N-(3-hydroxyphenyl) benzamide was synthesized by condensing 3-hydroxyaniline with benzoyl chloride . Although the specific synthesis route for the compound of interest is not provided, it is likely that a similar strategy could be employed, possibly involving the condensation of an appropriate pyridazinyl ethylamine with a trifluoromethyl benzoyl chloride.
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives can be performed using X-ray crystallography and quantum chemical computation, as demonstrated in the study of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . These techniques allow for the determination of crystal systems, lattice constants, and geometrical parameters, which are crucial for understanding the molecular conformation and potential interaction sites for biological activity. Theoretical calculations such as density functional theory (DFT) can also provide insights into the electronic properties, such as HOMO and LUMO energies, which are indicative of chemical reactivity .
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by the substituents on the benzene ring and the amide moiety. For instance, the molecular electrostatic potential (MEP) surface map can be used to predict sites of nucleophilic and electrophilic attack . The presence of an ethoxy group and a trifluoromethyl group in the compound of interest suggests that it may have unique reactivity patterns, which could be explored through computational chemistry methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of an ethoxy group could potentially increase the lipophilicity of the compound, which may affect its pharmacokinetic properties. The trifluoromethyl group could increase the compound's metabolic stability, making it a potentially interesting candidate for drug development. Antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test , which could also be relevant for the compound .
Aplicaciones Científicas De Investigación
Synthesis and Antiproliferative Activity
Research has focused on synthesizing and evaluating the antiproliferative activities of various chemical compounds, including those with benzamide derivatives. For example, a study explored the synthesis of triazolo[4,3-b]pyridazin-6-yloxy derivatives, highlighting their potential in inhibiting endothelial and tumor cell proliferation, shedding light on the broader chemical family's relevance in cancer research (Ilić et al., 2011).
Novel Synthesis Routes for Antiviral Activity
Another study described novel synthesis routes for benzamide-based compounds, demonstrating significant antiviral activities against the H5N1 influenza virus. This indicates the potential of such chemical structures in developing antiviral medications (Hebishy et al., 2020).
Oxidative Coupling and Photophysical Properties
The oxidative C–O coupling of N-phenyl benzamides and the synthesis of fluorescent compounds have also been explored. Such studies contribute to understanding the chemical reactions and properties of benzamide derivatives, potentially leading to applications in material science and bioimaging (Yu et al., 2012).
Propiedades
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O3/c1-2-31-18-8-6-15(7-9-18)19-10-11-20(29)28(27-19)13-12-26-21(30)16-4-3-5-17(14-16)22(23,24)25/h3-11,14H,2,12-13H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKELUXXZCIQPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2549697.png)
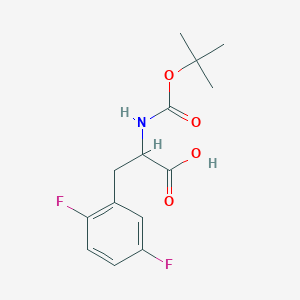

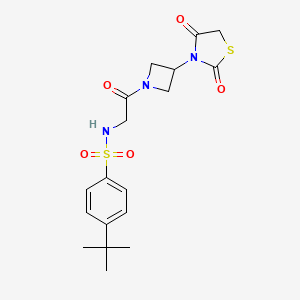
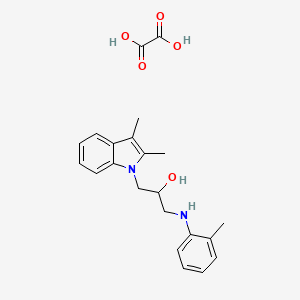
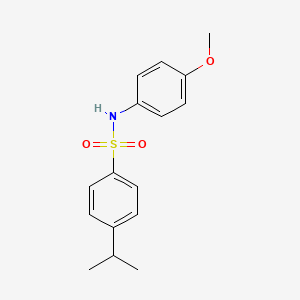

![N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2549709.png)
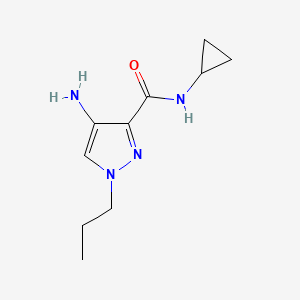
![5-methyl-6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2549714.png)
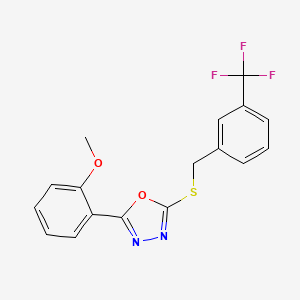
![9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2549716.png)
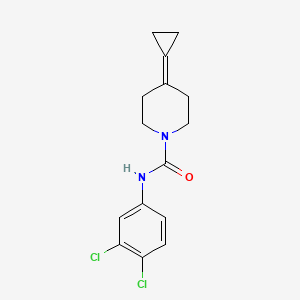
![2-(2-(Dimethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2549719.png)